Becanthone is a chemical compound recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry. It belongs to a class of compounds that have garnered interest due to their biological activities, including antimicrobial and anti-inflammatory properties. The compound's structure and reactivity make it a subject of ongoing research, particularly in drug development.
Becanthone can be sourced through various chemical suppliers and is primarily synthesized in laboratory settings for research purposes. Its hydrochloride form, Becanthone hydrochloride, is commonly used in studies related to its pharmacological effects.
Becanthone is classified as an organic compound with a specific focus on its therapeutic properties. It falls under the category of heterocyclic compounds, which are characterized by the presence of rings containing atoms of at least two different elements.
The synthesis of Becanthone typically involves several methods that utilize various reagents and conditions. Common reagents include ethylamine, methylamine, and hydrochloric acid. The synthesis often requires controlled temperature conditions to ensure optimal yields and purity.
Becanthone's molecular structure consists of a complex arrangement of carbon, nitrogen, and hydrogen atoms, forming a heterocyclic ring system. The precise arrangement contributes to its biological activity.
Becanthone undergoes various chemical reactions that can modify its structure or enhance its biological properties. Key reactions include:
Becanthone exerts its biological effects through specific mechanisms that interact with cellular pathways. Its mechanism may involve:
Research has shown that Becanthone exhibits significant activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
Becanthone has several applications in scientific research:
Becanthone (chemical name: 1-[[2-[Ethyl(2-hydroxy-2-methylpropyl)amino]ethyl]amino]-4-methyl-9H-thioxanthen-9-one) is a synthetic organic compound classified within the thioxanthenone family. Its molecular formula is C₂₂H₂₈N₂O₂S, with a molecular weight of 384.53 g/mol [7]. The structure comprises a tricyclic thioxanthenone core modified with methyl and ethylamino-hydroxypropyl substituents. Key features include:
Table 1: Structural Properties of Becanthone
Property | Value/Description | |
---|---|---|
Molecular Formula | C₂₂H₂₈N₂O₂S | |
Molecular Weight | 384.53 g/mol | |
CAS Registry Number | 15351-04-9 | |
Key Functional Groups | Tertiary amine, hydroxypropyl, thioxanthenone carbonyl | |
Hydrochloride Salt (CAS) | 5591-22-0; Molecular Weight: 421.00 g/mol | |
Melting Point (HCl salt) | 157.6–160.4°C | [7] |
Becanthone was first synthesized in 1963 by Blanz and French as part of a medicinal chemistry program at Winthrop Laboratories (coded Win-13820) [7]. Its development emerged amid mid-20th-century efforts to discover novel anthelmintics, particularly for schistosomiasis. The compound’s design leveraged structural motifs from earlier thioxanthenone derivatives, optimizing side chains to enhance antiparasitic efficacy. Initial research focused on its schistosomicidal properties, though subsequent studies revealed broader pharmacological potential [3] [5].
Contemporary research prioritizes Becanthone’s repurposing as an antitumor agent. Studies highlight its ability to inhibit cancer cell proliferation through DNA intercalation and topoisomerase inhibition [5]. Additional investigations explore its:
Becanthone exerts dual pharmacological actions:
Becanthone’s functional groups govern specific biomolecular interactions:
Becanthone exhibits moderate stability under physiological conditions:
Current research objectives aim to:
"Becanthone’s intercalative specificity for AT-rich DNA regions confers selective toxicity in parasites and malignant cells." "Derivatization of the hydroxypropyl group will improve blood-brain barrier penetration for CNS malignancy applications."
The original synthesis by Blanz and French involves:
Table 2: Synthetic Methods for Becanthone
Method | Yield | Purity | Key Challenges |
---|---|---|---|
Blanz & French (1963) | 62% | >95% | Low regioselectivity in acylation |
Modified Amination (2020) | 78% | >98% | Byproduct formation during deprotection |
Becanthone’s bioactivity aligns with but diverges from related compounds:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7